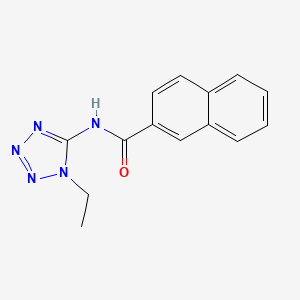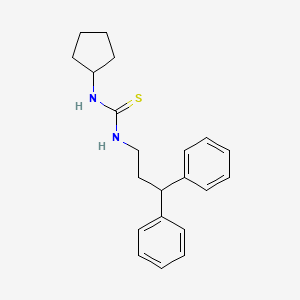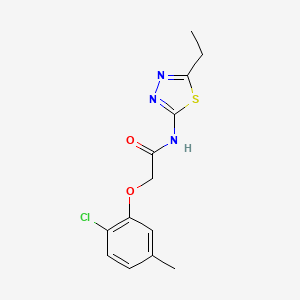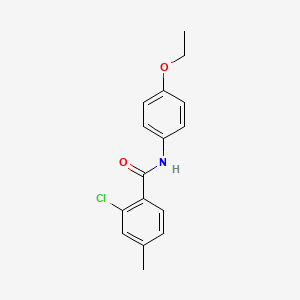![molecular formula C16H20N2O4 B5736480 methyl 1-[4-(acetylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5736480.png)
methyl 1-[4-(acetylamino)benzoyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-[4-(acetylamino)benzoyl]-4-piperidinecarboxylate, also known as MAP-4, is a chemical compound that has been studied extensively in scientific research. MAP-4 is a piperidinecarboxylate derivative that has been synthesized for its potential pharmacological properties.
科学研究应用
Methyl 1-[4-(acetylamino)benzoyl]-4-piperidinecarboxylate has been studied extensively for its potential pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. This compound has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and epilepsy.
作用机制
The mechanism of action of methyl 1-[4-(acetylamino)benzoyl]-4-piperidinecarboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to reduce pain by inhibiting the activity of pain-sensing neurons in the spinal cord. In addition, this compound has been shown to have anticonvulsant effects by reducing the activity of neurons that are involved in seizures.
实验室实验的优点和局限性
Methyl 1-[4-(acetylamino)benzoyl]-4-piperidinecarboxylate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. This compound is also relatively inexpensive compared to other compounds that are used in scientific research. However, there are also some limitations to its use. This compound has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret the results of some experiments.
未来方向
There are a number of future directions for research on methyl 1-[4-(acetylamino)benzoyl]-4-piperidinecarboxylate. One area of research is the potential use of this compound in the treatment of Alzheimer's disease. Studies have shown that this compound may be able to reduce the levels of beta-amyloid, which is a protein that is associated with the development of Alzheimer's disease. Another area of research is the potential use of this compound in the treatment of epilepsy. Studies have shown that this compound may be able to reduce the frequency and severity of seizures in animal models. Finally, there is also potential for research on the use of this compound in the treatment of pain. Studies have shown that this compound may be able to reduce pain by inhibiting the activity of pain-sensing neurons in the spinal cord.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied extensively for its potential pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. This compound has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and epilepsy. The synthesis method for this compound is relatively simple, and it has a number of advantages for use in lab experiments. However, there are also some limitations to its use, and its mechanism of action is not fully understood. Future research on this compound may lead to new treatments for a variety of conditions.
合成方法
Methyl 1-[4-(acetylamino)benzoyl]-4-piperidinecarboxylate can be synthesized using a multi-step process that involves the reaction of piperidine with 4-(acetylamino)benzoyl chloride. The resulting product is then treated with methyl chloroformate to yield this compound. This synthesis method has been optimized to produce high yields of this compound and is commonly used in scientific research.
属性
IUPAC Name |
methyl 1-(4-acetamidobenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-11(19)17-14-5-3-12(4-6-14)15(20)18-9-7-13(8-10-18)16(21)22-2/h3-6,13H,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYDLUKJZWWMEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5736398.png)
![2-[(4-bromophenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5736413.png)
![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B5736418.png)
![N-[4-(diethylamino)phenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5736424.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5736434.png)
![2-(4-bromophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5736446.png)



![N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5736485.png)
![2-[(3-hydroxybenzylidene)amino]phenol](/img/structure/B5736491.png)

![8,8-dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5736499.png)

